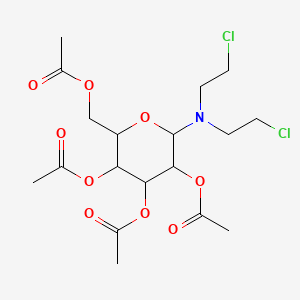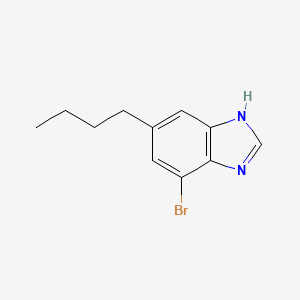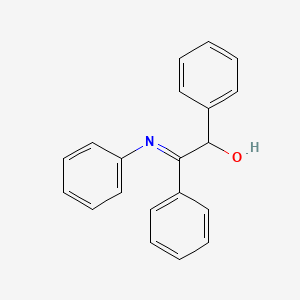
3-chloro-4-methoxy-3-phenyl-5,6,7,8-tetrahydro-4H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one,3-chloro-3,4,5,6,7,8-hexahydro-4-methoxy-3-phenyl- typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenols and aldehydes.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between the phenol and aldehyde.
Cyclization: The intermediate undergoes cyclization to form the benzopyran ring structure.
Chlorination and Methoxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction temperatures, and purification methods to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one,3-chloro-3,4,5,6,7,8-hexahydro-4-methoxy-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can modify the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in halogenated, nitrated, or sulfonated benzopyrans.
科学的研究の応用
2H-1-Benzopyran-2-one,3-chloro-3,4,5,6,7,8-hexahydro-4-methoxy-3-phenyl- has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific optical and electronic properties.
Industry: It is explored for use in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one,3-chloro-3,4,5,6,7,8-hexahydro-4-methoxy-3-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
類似化合物との比較
Similar Compounds
2H-1-Benzopyran-2-one: The parent compound without the chloro, methoxy, and phenyl substitutions.
3,4,5,6,7,8-Hexahydro-2H-1-benzopyran-2-one: A similar compound lacking the chloro and methoxy groups.
3-Phenyl-2H-1-benzopyran-2-one: A compound with a phenyl group but without the chloro and methoxy groups.
Uniqueness
2H-1-Benzopyran-2-one,3-chloro-3,4,5,6,7,8-hexahydro-4-methoxy-3-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
87937-60-8 |
|---|---|
分子式 |
C16H17ClO3 |
分子量 |
292.75 g/mol |
IUPAC名 |
3-chloro-4-methoxy-3-phenyl-5,6,7,8-tetrahydro-4H-chromen-2-one |
InChI |
InChI=1S/C16H17ClO3/c1-19-14-12-9-5-6-10-13(12)20-15(18)16(14,17)11-7-3-2-4-8-11/h2-4,7-8,14H,5-6,9-10H2,1H3 |
InChIキー |
KXEJNDCFYVZCDR-UHFFFAOYSA-N |
正規SMILES |
COC1C2=C(CCCC2)OC(=O)C1(C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-(Furan-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14003361.png)


![n-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B14003375.png)

![2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14003389.png)
![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003406.png)
![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)


